
1-Cyanonaphthalene-3-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyanonaphthalene-3-methanol is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a cyano group (-CN) and a hydroxymethyl group (-CH₂OH) attached to the naphthalene ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyanonaphthalene-3-methanol can be synthesized through several methods. One common approach involves the reaction of 1-cyanonaphthalene with formaldehyde in the presence of a base, such as sodium hydroxide, to form the hydroxymethyl derivative. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyanonaphthalene-3-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nitration typically involves nitric acid (HNO₃) and sulfuric acid (H₂SO₄), while halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 1-Cyanonaphthalene-3-carboxylic acid.
Reduction: 1-Aminonaphthalene-3-methanol.
Substitution: Various nitro or halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
1-Cyanonaphthalene-3-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-cyanonaphthalene-3-methanol involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and other non-covalent interactions, while the hydroxymethyl group can undergo further chemical modifications. These interactions and modifications can influence the compound’s biological activity and its ability to interact with specific enzymes or receptors.
Comparación Con Compuestos Similares
1-Cyanonaphthalene: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
2-Cyanonaphthalene: Similar structure but with the cyano group at a different position, leading to different reactivity and properties.
1-Methoxynaphthalene: Contains a methoxy group instead of a hydroxymethyl group, affecting its chemical behavior.
Uniqueness: 1-Cyanonaphthalene-3-methanol is unique due to the presence of both the cyano and hydroxymethyl groups, which provide a combination of reactivity and versatility not found in the similar compounds listed above. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H9NO |
|---|---|
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
3-(hydroxymethyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H9NO/c13-7-11-6-9(8-14)5-10-3-1-2-4-12(10)11/h1-6,14H,8H2 |
Clave InChI |
HSEMIZFMHJDHJO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=C2C#N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


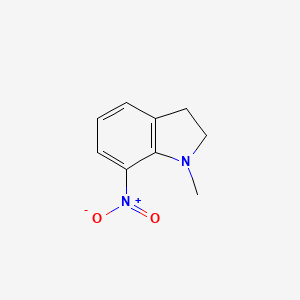

![7-Chloro-4-methoxyfuro[2,3-d]pyridazine](/img/structure/B11910541.png)
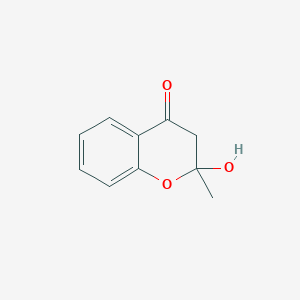
![3-(Chloromethyl)imidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11910551.png)
![5-Methyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B11910555.png)

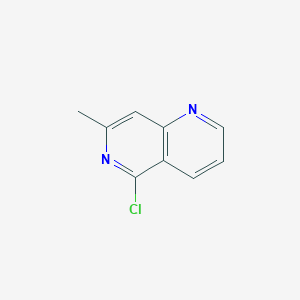
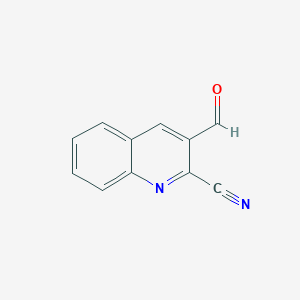

![[2-(3-Methoxyphenyl)ethyl]boronic acid](/img/structure/B11910607.png)

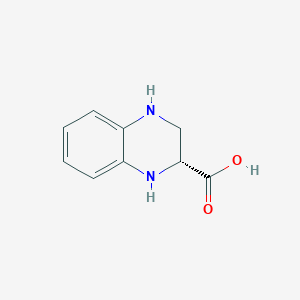
![(6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11910623.png)
